molecular formula C7H7N3O3S B2540453 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic Acid CAS No. 944643-58-7

5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic Acid

Cat. No. B2540453
CAS RN: 944643-58-7
M. Wt: 213.21
InChI Key: DMPSDVQDGJKACV-UHFFFAOYSA-N
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Description

“5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic Acid” is a derivative of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It is synthesized by heating 5-substituted 1,3,4-thiadiazol-2-amines and itaconic acid under solvent-free conditions or with the addition of acetic acid at 140–150 °C .


Synthesis Analysis

The synthesis of “5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic Acid” involves heating 5-substituted 1,3,4-thiadiazol-2-amines and itaconic acid under solvent-free conditions or with the addition of acetic acid at 140–150 °C .


Molecular Structure Analysis

The molecular structure of “5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic Acid” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic Acid” include the reaction of 5-substituted 1,3,4-thiadiazol-2-amines with itaconic acid .

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

A series of new heterocyclic ensembles, derivatives of 5-oxo-1-(1,3,4-thiadiazol-2-yl)-pyrrolidine-3-carboxylic acid, was synthesized by heating 5-substituted 1,3,4-thiadiazol-2-amines and itaconic acid under solvent-free conditions or with the addition of acetic acid at 140–150 °C . These resulting acids can be used as building blocks in the synthesis of new potentially biologically active heterocyclic compounds .

Antifungal Activities

The target compounds of 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid have shown in vitro antifungal activities against G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) .

Anticancer Properties

The 1,3,4-thiadiazole moiety, which includes 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid, has been studied for its anticancer properties . A structure–activity relationship study revealed that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Antidiabetic Properties

Compounds with the 1,3,4-thiadiazole scaffold, such as 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid, have shown antidiabetic properties .

Antihypertensive Properties

The 1,3,4-thiadiazole moiety has been associated with antihypertensive properties .

Anti-inflammatory Properties

Compounds with the 1,3,4-thiadiazole scaffold have demonstrated anti-inflammatory properties .

Antiviral Properties

The 1,3,4-thiadiazole moiety has been studied for its antiviral properties .

Anti-microbial Properties

Compounds with the 1,3,4-thiadiazole scaffold, such as 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid, have shown anti-microbial properties .

properties

IUPAC Name

5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3S/c11-5-1-4(6(12)13)2-10(5)7-9-8-3-14-7/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPSDVQDGJKACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=NN=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic Acid

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